TNAP-IN-1

説明

特性

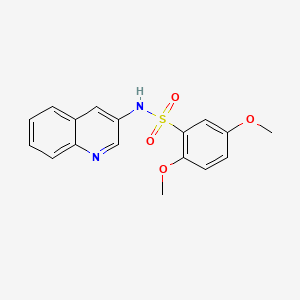

IUPAC Name |

2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-22-14-7-8-16(23-2)17(10-14)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSPHTPWUXNQGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TNAP-IN-1: A Technical Guide to its Mechanism of Action and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). This document details its biochemical properties, the signaling pathways it modulates, and the experimental protocols for its characterization, designed for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound, also identified as Compound 1 in its discovery publication, is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2]. TNAP is a key enzyme in various physiological and pathological processes, primarily through its function as an ectoenzyme that hydrolyzes extracellular pyrophosphate (PPi), a potent inhibitor of mineralization[3][4]. By inhibiting TNAP, this compound effectively blocks this hydrolysis, leading to an increase in extracellular PPi levels. This primary action forms the basis of its therapeutic potential in preventing soft tissue calcification[1][3].

The discovery of this compound stemmed from a high-throughput screening of a small molecule library, which identified a series of aryl sulfonamides as effective TNAP inhibitors[2][3]. Subsequent characterization and optimization led to the identification of this compound as a lead compound with significant inhibitory potency.

Quantitative Data

The inhibitory activity of this compound and related compounds from the foundational study are summarized below.

| Compound | IC50 (μM) | Description | Reference |

| This compound | 0.19 | A selective aryl sulfonamide inhibitor of TNAP. | [1][3] |

Signaling Pathways Modulated by TNAP Inhibition

While specific signaling pathway studies for this compound are not extensively detailed in the literature, its mechanism of action—the inhibition of TNAP—implicates it in several critical signaling cascades. The following diagrams illustrate the established roles of TNAP in these pathways and, by extension, the putative impact of this compound.

Regulation of Mineralization and Purinergic Signaling

TNAP plays a central role in bone metabolism by hydrolyzing PPi, a key inhibitor of hydroxyapatite crystal formation. Furthermore, TNAP is involved in purinergic signaling by converting pro-inflammatory ATP to the anti-inflammatory adenosine. Inhibition of TNAP by this compound would therefore be expected to increase local concentrations of PPi and ATP, while reducing adenosine levels.

Involvement in TGF-β/Smads and ERK1/2 Signaling in Cardiac Fibrosis

Recent studies have implicated TNAP as a novel regulator of cardiac fibrosis following myocardial infarction. While these studies did not specifically use this compound, they suggest that TNAP expression is upregulated in fibrotic heart tissue and that its activity contributes to the activation of TGF-β/Smads and ERK1/2 signaling pathways, key drivers of fibrosis. Inhibition of TNAP could therefore represent a therapeutic strategy to mitigate cardiac fibrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Novel Tissue-Nonspecific Alkaline Phosphatase Inhibitors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Tissue-Nonspecific Alkaline Phosphatase (TNAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tissue-nonspecific alkaline phosphatase (TNAP) is a crucial ectoenzyme with multifaceted roles in human physiology and pathology. Encoded by the ALPL gene, TNAP is a key player in skeletal mineralization, vascular calcification, neuronal development, and inflammatory responses.[1][2][3] Its broad substrate specificity allows it to hydrolyze various phosphate-containing molecules, most notably inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[2][4] Dysregulation of TNAP activity is implicated in a range of diseases, from the rare genetic disorder hypophosphatasia (HPP) to common conditions like cardiovascular disease.[3][5] This technical guide provides a comprehensive overview of the core biological functions of TNAP, presents quantitative data on its expression and enzymatic activity, details key experimental protocols for its study, and visualizes its involvement in critical signaling pathways.

Introduction to Tissue-Nonspecific Alkaline Phosphatase (TNAP)

TNAP, also known as liver/bone/kidney alkaline phosphatase, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that is ubiquitously expressed, with the highest concentrations found in bone, liver, and kidney tissues.[6][7] It belongs to a family of four alkaline phosphatase isoenzymes in humans, but is unique in its widespread distribution.[6] TNAP's primary function is the hydrolysis of phosphate monoesters at an alkaline pH, a process critical for numerous physiological functions.[3]

Molecular Structure and Catalytic Mechanism

TNAP functions as a homodimer, with each monomer containing a complex active site. The catalytic mechanism involves a series of nucleophilic attacks and conformational changes, facilitated by metal ions, primarily zinc and magnesium, which are essential for its enzymatic activity. The enzyme catalyzes the hydrolysis of a broad range of substrates, reflecting its "tissue-nonspecific" nature.

Core Biological Functions

Bone Mineralization

TNAP plays an indispensable role in skeletal and dental mineralization.[2][8] Its primary function in this process is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[7][8] By breaking down PPi into two molecules of inorganic phosphate (Pi), TNAP both removes an inhibitor and provides the necessary phosphate ions for the propagation of hydroxyapatite crystals within the bone matrix.[4][9] This process is crucial for bone development, growth, and repair.[3]

Vascular Calcification

While essential for bone health, TNAP's activity can be detrimental in other tissues. In the vasculature, increased TNAP expression and activity are strongly associated with pathological vascular calcification, a hallmark of atherosclerosis and chronic kidney disease.[5][10] Overexpression of TNAP in vascular smooth muscle cells can lead to extensive arterial calcification.[11] This pro-calcific effect is again primarily mediated by the hydrolysis of PPi, shifting the local balance towards mineral deposition.[12] Consequently, TNAP has emerged as a promising therapeutic target for the prevention and treatment of cardiovascular calcification.[5][10]

Neuronal Function and Development

TNAP is also critically involved in the development and function of the central nervous system.[3][13] One of its key roles is the metabolism of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[14] TNAP dephosphorylates PLP to pyridoxal (PL), allowing it to cross the blood-brain barrier.[14] Once in the brain, PL is rephosphorylated to PLP, which serves as an essential cofactor for the synthesis of several neurotransmitters, including GABA, dopamine, and serotonin.[4] TNAP's ability to hydrolyze extracellular ATP to adenosine is also crucial for regulating purinergic signaling, which plays a role in axonal growth and neuronal differentiation.[15][16]

Inflammation and Immune Response

Emerging evidence highlights TNAP's role as a modulator of inflammation.[4][5] TNAP can dephosphorylate and detoxify lipopolysaccharide (LPS), a potent inflammatory molecule from the outer membrane of Gram-negative bacteria.[4] Additionally, by hydrolyzing extracellular ATP, which can act as a pro-inflammatory signal, and generating adenosine, which has anti-inflammatory properties, TNAP helps to regulate the inflammatory microenvironment.[16][17]

Data Presentation

Table 1: Relative mRNA Expression of the ALPL Gene in Human Tissues

This table summarizes the relative expression levels of the ALPL gene across various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas. Expression levels are categorized as High, Medium, Low, or Not Detected.

| Tissue Category | Tissue | Relative Expression Level |

| Skeletal & Connective | Bone Marrow | High |

| Adipose Tissue | Medium | |

| Gastrointestinal | Liver | High |

| Colon | Medium | |

| Small Intestine | Medium | |

| Esophagus | Medium | |

| Stomach | Low | |

| Renal & Urinary | Kidney | High |

| Urinary Bladder | Low | |

| Cardiovascular | Heart Muscle | Low |

| Artery (Tibial) | Medium | |

| Nervous System | Brain (Cerebellum) | Low |

| Brain (Cortex) | Low | |

| Endocrine | Adrenal Gland | Medium |

| Thyroid Gland | Low | |

| Reproductive | Testis | Medium |

| Ovary | Low | |

| Placenta | High | |

| Hematopoietic & Immune | Whole Blood | High |

| Spleen | Low | |

| Lymph Node | Low | |

| Respiratory | Lung | Medium |

Data compiled from the Human Protein Atlas and the GTEx Portal.[1][2]

Table 2: Kinetic Parameters of Human Tissue-Nonspecific Alkaline Phosphatase (TNAP)

This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for TNAP with its key physiological substrates. These values can vary depending on the experimental conditions and the source of the enzyme.

| Substrate | Km (μM) | Vmax (nmol/min/mg) | Experimental Conditions |

| Inorganic Pyrophosphate (PPi) | ~50 - 200 | Variable | pH 7.4, 37°C |

| Pyridoxal-5'-Phosphate (PLP) | ~2.5 - 10 | Variable | pH 7.4, 37°C |

| Adenosine Triphosphate (ATP) | ~100 - 500 | Variable | pH 7.4, 37°C |

Compiled from various sources. Kinetic parameters are highly dependent on assay conditions.[4][18]

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring ALP activity.

Materials:

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Alkaline phosphatase assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Sample containing ALP (e.g., cell lysate, serum)

Procedure:

-

Prepare samples and standards of known ALP activity in the assay buffer.

-

Pipette 50 µL of each sample and standard into separate wells of the 96-well plate.

-

Add 50 µL of pNPP substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the ALP activity based on the absorbance values of the standards.

Immunohistochemistry (IHC) for TNAP Detection in Paraffin-Embedded Tissues

This protocol outlines the general steps for visualizing TNAP protein in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against TNAP

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.

-

-

Antigen Retrieval:

-

Incubate slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-TNAP antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Incubate slides with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

-

Detection:

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Quantitative Real-Time PCR (qPCR) for ALPL Gene Expression

This protocol measures the mRNA expression level of the ALPL gene.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Forward and reverse primers for human ALPL

-

Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

-

RNA-free water, tubes, and tips

Procedure:

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ALPL or the reference gene, and cDNA template.

-

-

qPCR Amplification:

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ALPL and the reference gene.

-

Calculate the relative expression of ALPL using the ΔΔCt method, normalizing to the reference gene.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows involving TNAP.

Figure 1. TNAP's role in bone mineralization.

Figure 2. TNAP in Vitamin B6 metabolism at the blood-brain barrier.

Figure 3. TNAP's role in modulating inflammation.

Figure 4. A simplified workflow for TNAP immunohistochemistry.

Conclusion

Tissue-nonspecific alkaline phosphatase is a pleiotropic enzyme with fundamental roles in skeletal health, vascular biology, neurological function, and inflammation. Its central role in hydrolyzing mineralization inhibitors and essential vitamin cofactors underscores its physiological importance. The pathological consequences of TNAP dysregulation, particularly in vascular calcification, have positioned it as a significant target for drug development. A thorough understanding of its diverse biological functions, expression patterns, and enzymatic activity is paramount for researchers and clinicians working to develop novel therapeutic strategies targeting TNAP-related pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the continued investigation of this multifaceted enzyme.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. Tissue expression of ALPL - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Tissue expression of ALPL - Staining in lung - The Human Protein Atlas [proteinatlas.org]

- 4. Kinetic Analysis of Substrate Utilization by Native and TNAP-, NPP1-, or PHOSPHO1-Deficient Matrix Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALPL protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. Gene - ALPL [maayanlab.cloud]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Tissue-Nonspecific Alkaline Phosphatase, a Possible Mediator of Cell Maturation: Towards a New Paradigm [mdpi.com]

- 13. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Tissue-Nonspecific Alkaline Phosphatase in Central Nervous System Health and Disease: A Focus on Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Untitled Document [ucl.ac.uk]

- 16. Tissue-Nonspecific Alkaline Phosphatase (TNAP) as the Enzyme Involved in the Degradation of Nucleotide Analogues in the Ligand Docking and Molecular Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 18. Human pyridoxal phosphatase. Molecular cloning, functional expression, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in Vascular Calcification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive, degenerative phenomenon, is now recognized as an actively regulated mechanism akin to bone formation. At the core of this process lies Tissue-Nonspecific Alkaline Phosphatase (TNAP), an enzyme that has emerged as a key driver of mineralization and a promising therapeutic target. This technical guide provides an in-depth exploration of TNAP's function in vascular calcification, detailing the core signaling pathways, experimental methodologies for its study, and quantitative data from key preclinical models.

The Biochemical Fulcrum: TNAP's Core Mechanism

The primary role of TNAP in promoting vascular calcification is its enzymatic activity on inorganic pyrophosphate (PPi). PPi is a potent endogenous inhibitor of hydroxyapatite crystal formation and growth[1]. TNAP, an ectoenzyme anchored to the cell membrane, hydrolyzes PPi into two molecules of inorganic phosphate (Pi)[2][3][4]. This action has a dual pro-calcific effect:

-

Depletion of the Inhibitor: By degrading PPi, TNAP removes a critical barrier to mineral deposition[1][5].

-

Provision of the Substrate: The hydrolysis generates local increases in Pi concentration, which then combines with calcium to form hydroxyapatite crystals[3][6].

This fundamental mechanism positions TNAP as a critical regulator of the local Pi/PPi ratio, a key determinant in the balance between calcification inhibition and promotion[3]. Evidence from various disease models, including chronic kidney disease (CKD) and diabetes, shows that TNAP expression and activity are upregulated in the vasculature prior to or during calcification[1][5][7][8].

Key Signaling Pathways and Regulatory Networks

The expression and activity of TNAP in vascular smooth muscle cells (VSMCs) and endothelial cells are governed by a complex network of signaling pathways, often initiated by inflammatory and metabolic stressors.

Upstream Regulation of TNAP Expression

Several factors contribute to the upregulation of the ALPL gene (which encodes TNAP) in vascular cells:

-

Osteogenic Transcription Factors: Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation and is a critical driver of TNAP expression in VSMCs undergoing an osteogenic transition[6][9][10]. Pro-calcific stimuli, such as oxidative stress and inflammatory cytokines, induce Runx2 expression, which in turn promotes the phenotypic switching of VSMCs into osteoblast-like cells[9][11].

-

Inflammation and Oxidative Stress: Pro-inflammatory cytokines and conditions of oxidative stress can stimulate TNAP expression[7][11]. For instance, hydrogen peroxide (H₂O₂) has been shown to induce VSMC calcification through an AKT-signaling pathway that increases the expression and activity of Runx2[11].

-

Endoplasmic Reticulum (ER) Stress: ER stress, a condition implicated in various cardiovascular diseases, can upregulate TNAP expression in VSMCs through an ATF4-dependent mechanism[12].

The Ectonucleotidase Axis

TNAP functions within a broader network of ectonucleotidases that regulate extracellular nucleotide and phosphate metabolism. Key players include:

-

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): This enzyme generates PPi from extracellular ATP, providing the primary substrate for TNAP's inhibitory role[13].

-

CD73 (Ecto-5'-nucleotidase): CD73 converts AMP to adenosine. Adenosine, acting through its receptors, can downregulate TNAP expression, thus serving an anti-calcific role. Loss of CD73 function is associated with increased TNAP activity and severe vascular calcification[3][14].

The interplay between ENPP1, TNAP, and CD73 is crucial for maintaining vascular homeostasis.

Quantitative Data from Preclinical Studies

The development of specific TNAP inhibitors and advanced animal models has allowed for the quantification of TNAP's role in vascular calcification.

| Parameter | Model System | Treatment | Result | Reference |

| Inhibitor Potency (IC₅₀) | In vitro enzyme assay | SBI-425 | 16 nM | [2][5] |

| Aortic Calcium Content | Warfarin-induced calcification rat model | Vehicle | 3.84 ± 0.64 mg/g tissue | [15] |

| SBI-425 (10 mg/kg/day) | 0.70 ± 0.23 mg/g tissue (Significant reduction) | [15] | ||

| Plasma ALP Activity | Hepatocyte-targeted TNAP-OE mice (Male) | - | 100-fold increase vs. control | [16] |

| Hepatocyte-targeted TNAP-OE mice (Female) | - | 10-fold increase vs. control | [16] | |

| Coronary Artery Calcification | Hepatocyte-targeted TNAP-OE mice | - | Significantly increased vs. control (p<0.05) | [16] |

| Aortic Calcium Content | Enpp1⁻/⁻ mice on high phosphate (1.5%) diet | - | ~40-fold higher than wild-type mice | [17] |

| Lifespan | VSMC TNAP-OE mice | Vehicle | Median death age: 44 days | [4] |

| SBI-425 | Extended lifespan | [4] |

Experimental Protocols for Studying TNAP and Vascular Calcification

Standardized protocols are essential for the reproducible study of TNAP-mediated calcification. Below are methodologies for key in vitro and ex vivo experiments.

In Vitro Calcification of Vascular Smooth Muscle Cells (VSMCs)

This model is used to study the cellular and molecular mechanisms of VSMC osteogenic differentiation and mineralization.

Objective: To induce calcification in a VSMC monolayer culture.

Materials:

-

Human or rat aortic smooth muscle cells (HAoSMCs or RAoSMCs)

-

Basal Medium: DMEM or MEM

-

Supplements: Fetal Calf Serum (FCS), Penicillin/Streptomycin

-

Calcification Medium (CM): Basal medium supplemented with inorganic phosphate (final concentration 2-3 mM) and potentially calcium.

Protocol:

-

Cell Seeding: Plate VSMCs in a multi-well plate (e.g., 12-well or 24-well) at a density that allows them to reach confluence. Culture in standard growth medium (e.g., DMEM with 10% FCS) at 37°C and 5% CO₂.

-

Induction of Calcification: Once cells are confluent, switch the medium to a prepared Calcification Medium. A common formulation involves increasing the phosphate concentration of the basal medium to 2.5 mM using a stock solution of NaH₂PO₄/Na₂HPO₄[3].

-

Culture and Maintenance: Culture the cells in the CM for 7-14 days. Replace the medium every 2-3 days to ensure a consistent supply of minerals and nutrients[18].

-

Assessment of Calcification: After the incubation period, wash the cells with PBS and proceed with staining (e.g., Alizarin Red S or von Kossa) or calcium quantification.

Ex Vivo Aortic Ring Calcification Assay

This model preserves the tissue architecture, allowing for the study of calcification in a more physiologically relevant context.

Objective: To induce and quantify calcification in isolated aortic rings.

Materials:

-

Thoracic aortas from rats or mice

-

Culture medium (as described for the in vitro assay)

-

Sterile dissection tools

-

48-well culture plates

Protocol:

-

Aorta Dissection: Aseptically harvest the thoracic aorta and place it in a sterile dish containing cold PBS or basal medium. Carefully remove surrounding adipose and connective tissue[19].

-

Ring Preparation: Cut the aorta into 2-3 mm wide rings.

-

Culture: Place one ring into each well of a 48-well plate containing Calcification Medium. Ensure the rings are fully submerged[14].

-

Incubation: Culture the rings for 7-14 days at 37°C and 5% CO₂, changing the medium every 2-3 days[14][19].

-

Analysis: After incubation, rings can be harvested for histological analysis (von Kossa staining), or processed for total calcium quantification[14]. For quantification, rings are dried, weighed, and then decalcified using 0.6 M HCl. The calcium content in the HCl supernatant is then measured using a colorimetric assay (e.g., o-cresolphthalein method) and normalized to the tissue's dry weight[14][20].

Alkaline Phosphatase (ALP) Activity Assay

This assay quantifies the enzymatic activity of TNAP in various samples.

Objective: To measure ALP activity in cell lysates, tissue homogenates, or serum.

Principle: The assay typically uses p-nitrophenyl phosphate (pNPP) as a substrate. ALP hydrolyzes pNPP to p-nitrophenol (pNP), a yellow product that can be measured spectrophotometrically at ~405 nm. The rate of pNP formation is directly proportional to ALP activity[21][22].

Protocol (General Outline):

-

Sample Preparation:

-

Cells: Lyse washed cells in an appropriate assay buffer (e.g., containing Triton X-100)[22]. Centrifuge to remove debris.

-

Tissues: Homogenize washed tissue in cold assay buffer. Centrifuge and collect the supernatant[21][23].

-

Serum/Plasma: Can often be used directly after appropriate dilution in the assay buffer[21].

-

-

Reaction Setup: In a 96-well plate, add the sample (lysate, homogenate, or serum) to wells.

-

Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes)[21].

-

Stop Reaction & Read: Add a stop solution (e.g., NaOH) to terminate the reaction. Measure the absorbance at 405 nm using a microplate reader.

-

Quantification: Calculate ALP activity by comparing the sample absorbance to a standard curve generated with known amounts of p-nitrophenol (pNP)[21]. Activity is typically expressed in units per liter (U/L) or units per milligram of protein.

Histological Staining for Mineralization

Alizarin Red S Staining:

-

Principle: Alizarin Red S binds specifically to calcium ions through a chelation process, forming a bright red precipitate at sites of calcium deposition[24]. It is considered a gold standard for detecting calcium mineralization[24].

-

Procedure: Fixed cell cultures or tissue sections are incubated with a buffered Alizarin Red S solution (pH 4.1-4.3), followed by washing to remove non-specific staining.

von Kossa Staining:

-

Principle: This is an indirect method where silver ions from a silver nitrate solution react with phosphate anions in the calcium phosphate deposits. Under light, the silver phosphate is reduced to metallic silver, which appears as black deposits[18].

-

Procedure: Fixed samples are incubated with a silver nitrate solution under a bright light, followed by treatment with sodium thiosulfate to remove unreacted silver[18].

Conclusion and Future Directions

TNAP stands as a validated and critical enzyme in the pathogenesis of vascular calcification. Its central role in hydrolyzing the calcification inhibitor PPi makes it an attractive target for therapeutic intervention. The development of potent and specific inhibitors like SBI-425 has provided powerful tools to probe its function and has shown significant promise in preclinical models by reducing calcification and improving cardiovascular outcomes[4][8].

Future research will continue to focus on elucidating the complex upstream regulatory networks that control TNAP expression and exploring the pleiotropic effects of systemic TNAP inhibition, particularly concerning bone health[15]. The translation of TNAP-targeted therapies from preclinical models to clinical applications for patients with chronic kidney disease, diabetes, and atherosclerosis represents a promising frontier in the battle against cardiovascular disease.

References

- 1. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. Transcriptional Programming in Arteriosclerotic Disease: A Multifaceted Function of the Runt-related Transcription Factor 2 (Runx2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osteocalcin, Osteopontin and RUNX2 Expression in Patients’ Leucocytes with Arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress induces vascular calcification through modulation of the osteogenic transcription factor Runx2 by AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ER stress regulates alkaline phosphatase gene expression in vascular smooth muscle cells via an ATF4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From organic and inorganic phosphates to valvular and vascular calcifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimisation of cell and ex vivo culture conditions to study vascular calcification | PLOS One [journals.plos.org]

- 15. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Vascular calcification is dependent on plasma levels of pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]

- 19. rd-n.org [rd-n.org]

- 20. karger.com [karger.com]

- 21. content.abcam.com [content.abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts [mdpi.com]

TNAP-IN-1: A Technical Guide to its Mechanism and Therapeutic Potential in Soft Tissue Calcification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme implicated in the pathological calcification of soft tissues, a condition associated with significant morbidity and mortality in various diseases. TNAP-IN-1 has emerged as a potent and selective inhibitor of TNAP, demonstrating significant promise in preclinical models for the prevention and reduction of ectopic calcification. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data from in vivo studies, detailed experimental protocols, and a visual representation of the key signaling pathways involved. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent for disorders characterized by soft tissue calcification.

Introduction to TNAP and Soft Tissue Calcification

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that plays a central role in physiological mineralization of bones and teeth. However, its aberrant expression and activity in soft tissues are strongly associated with pathological calcification, particularly in the vasculature.[1][2] Ectopic calcification is a hallmark of various diseases, including chronic kidney disease (CKD), diabetes, and certain genetic disorders, leading to increased tissue stiffness and dysfunction.[2]

The primary mechanism by which TNAP promotes calcification is through the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation and growth.[3][4] By degrading PPi into inorganic phosphate (Pi), TNAP shifts the local balance towards a pro-mineralizing environment, facilitating the deposition of calcium phosphate crystals in the extracellular matrix.[3][4] This pivotal role of TNAP makes it an attractive therapeutic target for the prevention and treatment of soft tissue calcification.[1]

This compound: A Selective TNAP Inhibitor

This compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase with a reported half-maximal inhibitory concentration (IC50) of 0.19 μM.[5] It is a valuable research tool for investigating the role of TNAP in various physiological and pathological processes, particularly soft tissue calcification.

Strong evidence from the scientific literature suggests that this compound is the same as or structurally analogous to the compound SBI-425 , a potent and orally bioavailable TNAP inhibitor with a reported IC50 of 16 nM.[6][7] SBI-425 has been extensively studied in preclinical models of ectopic calcification and has demonstrated significant efficacy.

Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of TNAP. By binding to the enzyme, it prevents the hydrolysis of its primary substrate, PPi. This leads to an increase in the local concentration of PPi, a potent endogenous inhibitor of mineralization. The elevated PPi levels effectively block the formation and growth of hydroxyapatite crystals, thereby preventing or reducing soft tissue calcification.

Quantitative Data on the Efficacy of TNAP Inhibition

In vivo studies utilizing the TNAP inhibitor SBI-425 (believed to be this compound) have provided compelling quantitative data on its efficacy in a rat model of warfarin-induced arterial media calcification.

| Parameter | Vehicle Control Group | TNAP Inhibitor (SBI-425) Group (10 mg/kg/day) | Percentage Reduction | Citation |

| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 | 0.70 ± 0.23 | ~81.8% | [8] |

| Aortic Calcified Area (%) | Positive Staining | No Positive Staining | 100% | [8] |

These results demonstrate a significant reduction in both the overall calcium load and the extent of calcified lesions in the aortas of treated animals, highlighting the potent anti-calcification effect of TNAP inhibition.

Experimental Protocols

In Vivo Model of Warfarin-Induced Arterial Calcification

A commonly used and relevant preclinical model for studying soft tissue calcification involves the administration of warfarin to rodents.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Calcification: Animals are administered warfarin (e.g., 3 mg/g of feed) and vitamin K1 (e.g., 1.5 mg/g of feed) for a period of several weeks (e.g., 7 weeks) to induce arterial calcification.

-

Treatment: The TNAP inhibitor (e.g., SBI-425) is administered daily via oral gavage at a specified dose (e.g., 10 mg/kg/day) for the duration of the study. A vehicle control group receives the vehicle solution (e.g., 1% methylcellulose).

-

Assessment of Calcification:

-

Calcium Quantification: At the end of the study, aortas and other relevant arteries are harvested. The tissue is desiccated and weighed, followed by decalcification in a hydrochloric acid solution. The calcium content is then measured using a colorimetric assay (e.g., o-cresolphthalein complexone method) and normalized to the dry tissue weight.

-

Histological Analysis: Aortic sections are stained with Von Kossa to visualize calcium phosphate deposits. The percentage of calcified area can be quantified using image analysis software.

-

-

Gene Expression Analysis: RNA can be extracted from aortic tissue, and the expression of key genes involved in calcification and bone metabolism (e.g., Runx2, TNAP, Osteopontin) can be analyzed using quantitative real-time PCR (qRT-PCR).

In Vitro TNAP Inhibition Assay (IC50 Determination)

Determining the in vitro potency of a TNAP inhibitor is a crucial first step. A common method involves a colorimetric assay using a chromogenic substrate.

-

Materials:

-

Recombinant human TNAP

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.5, containing MgCl2 and ZnCl2)

-

This compound (or other test inhibitor) at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, TNAP enzyme, and the different concentrations of the inhibitor. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of TNAP inhibition for each concentration of the inhibitor compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNAP activity, by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase with demonstrated efficacy in preclinical models of soft tissue calcification. The quantitative data and established experimental protocols outlined in this guide provide a strong foundation for further research and development. Future studies should focus on elucidating the long-term safety and efficacy of TNAP inhibition, exploring its therapeutic potential in a broader range of calcification-related diseases, and ultimately, translating these promising preclinical findings into clinical applications for patients suffering from the debilitating effects of soft tissue calcification.

References

- 1. researchgate.net [researchgate.net]

- 2. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

The Impact of TNAP-IN-1 on Cellular Mineralization Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in the regulation of biomineralization. Its primary role in this process is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. Dysregulation of TNAP activity is implicated in various pathological conditions, including vascular calcification and skeletal disorders. TNAP-IN-1, also known as MLS-0038949, is a potent and selective small-molecule inhibitor of TNAP. This technical guide provides an in-depth overview of the impact of this compound on cellular mineralization processes, including quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visualization of the relevant signaling pathways and experimental workflows.

Introduction

Cellular mineralization is a tightly regulated process essential for the formation and maintenance of skeletal tissues. A key regulator of this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP), an ectoenzyme that modulates the local concentration of inorganic phosphate (Pi) and inorganic pyrophosphate (PPi). PPi is a strong inhibitor of hydroxyapatite crystal deposition, and its removal by TNAP is a crucial step in initiating and propagating mineralization.

This compound (also known as MLS-0038949) has emerged as a valuable research tool for studying the role of TNAP in mineralization and as a potential therapeutic agent for diseases characterized by ectopic calcification. This guide will delve into the specifics of this compound's mechanism of action and its quantifiable effects on cellular mineralization.

Mechanism of Action of this compound

This compound is a selective inhibitor of TNAP with a reported IC50 of 0.19 μM[1]. Its primary mechanism of action is the direct inhibition of the enzymatic activity of TNAP. By binding to the enzyme, this compound prevents the hydrolysis of PPi into two molecules of Pi. This leads to an accumulation of extracellular PPi, which in turn inhibits the formation and growth of hydroxyapatite crystals, the mineral component of bone and a hallmark of pathological calcification.

Quantitative Data on the Impact of this compound on Cellular Mineralization

The inhibitory effect of this compound on cellular mineralization has been quantified in in vitro models. The following tables summarize the available data on this compound and provide comparative data for another well-characterized TNAP inhibitor, SBI-425.

Table 1: In Vitro Efficacy of this compound (MLS-0038949) on Cellular Mineralization

| Cell Type | Assay | Treatment | Concentration | Result | Reference |

| Murine Vascular Smooth Muscle Cells (VSMCs) | Alizarin Red S Staining | MLS-0038949 in combination with a PHOSPHO1 inhibitor (MLS-0263839) | 30 µM | Reduced calcification to 20.9% ± 0.74% of control | [1] |

| Murine Vascular Smooth Muscle Cells (VSMCs) | Alizarin Red S Staining | MLS-0263839 (PHOSPHO1 inhibitor) alone | 30 µM | Reduced calcification to 41.8% ± 2.0% of control | [1] |

Table 2: In Vivo Efficacy of TNAP Inhibitor SBI-425 on Vascular Calcification

| Animal Model | Assay | Treatment | Dosage | Result | Reference |

| Warfarin-induced rat model of vascular calcification | Calcium content in aorta | SBI-425 | 10 mg/kg/day for 7 weeks | Aortic calcium content reduced from 3.84 ± 0.64 mg/g to 0.70 ± 0.23 mg/g tissue | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular mineralization.

Osteoblast Culture and Induction of Mineralization

This protocol describes the culture of pre-osteoblastic cells (e.g., MC3T3-E1) and the induction of mineralization.

Materials:

-

MC3T3-E1 subclone 4 cells (ATCC CRL-2593)

-

Alpha Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Ascorbic acid

-

β-glycerophosphate

-

This compound (MLS-0038949)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10^4 cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence (typically 2-3 days).

-

Induction of Mineralization: Once confluent, replace the growth medium with osteogenic medium, which is α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

-

Inhibitor Treatment: To test the effect of this compound, add the desired concentrations of the inhibitor (e.g., 0.1 µM to 30 µM) to the osteogenic medium. Include a vehicle control (e.g., DMSO).

-

Medium Change: Change the medium with fresh osteogenic medium (with or without inhibitor) every 2-3 days.

-

Duration: Continue the culture for 14-21 days to allow for the formation of mineralized nodules.

Alizarin Red S Staining for Mineralization Assessment

This protocol is for the qualitative and quantitative assessment of calcium deposition in cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)

-

10% Acetic Acid

-

10% Ammonium Hydroxide

-

Microplate reader

Procedure:

-

Fixation: After the mineralization period, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with deionized water.

-

Staining: Add 1 mL of 2% Alizarin Red S solution to each well and incubate at room temperature for 20-30 minutes with gentle shaking.

-

Washing: Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.

-

Qualitative Assessment: Visualize the stained mineralized nodules under a microscope and capture images.

-

Quantitative Assessment: a. To quantify the staining, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain. b. Transfer the slurry to a microcentrifuge tube. c. Heat the tubes at 85°C for 10 minutes and then transfer to ice for 5 minutes. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer 125 µL of the supernatant to a new tube and add 50 µL of 10% ammonium hydroxide to neutralize the acid. f. Read the absorbance at 405 nm in a microplate reader. A standard curve can be generated using known concentrations of Alizarin Red S.

TNAP Activity Assay

This colorimetric assay measures the enzymatic activity of TNAP using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Alkaline phosphatase assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

This compound (MLS-0038949)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: Culture cells as described in Protocol 1. At the desired time point, wash the cells with PBS and lyse them with cell lysis buffer.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

-

Inhibitor Addition: For inhibitor studies, pre-incubate the cell lysates with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Add the pNPP substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes.

-

Measurement: Read the absorbance at 405 nm at multiple time points to determine the rate of p-nitrophenol production.

-

Calculation: Calculate the TNAP activity, typically expressed as nmol of p-nitrophenol produced per minute per mg of protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's impact on mineralization.

Conclusion

This compound (MLS-0038949) is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase that effectively reduces cellular mineralization in vitro. Its mechanism of action, centered on the prevention of PPi hydrolysis, makes it an invaluable tool for studying the intricate processes of biomineralization and a promising candidate for the development of therapies for pathological calcification. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of TNAP in health and disease and to explore the therapeutic potential of its inhibition.

References

- 1. Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Substrates of Tissue-Nonspecific Alkaline Phosphatase (TNAP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and proposed substrates for tissue-nonspecific alkaline phosphatase (TNAP), a crucial enzyme involved in a wide array of physiological and pathological processes. This document details the kinetic parameters of TNAP for its key substrates, outlines experimental protocols for their characterization, and visualizes the signaling pathways in which TNAP plays a pivotal role.

Core Substrates of Tissue-Nonspecific Alkaline Phosphatase

Tissue-nonspecific alkaline phosphatase (TNAP) is a promiscuous enzyme, capable of hydrolyzing a variety of phosphate monoesters. Its physiological significance is primarily attributed to its action on a specific set of endogenous substrates. The primary substrates include inorganic pyrophosphate (PPi), pyridoxal-5'-phosphate (PLP), and phosphoethanolamine (PEA). Additionally, TNAP is recognized for its role as an ectonucleotidase, hydrolyzing adenosine triphosphate (ATP) and its derivatives, and its involvement in the dephosphorylation of proteins like osteopontin.[1][2][3][4][5]

Data Presentation: Kinetic Parameters of TNAP Substrates

The following table summarizes the available quantitative data for the kinetic parameters of key TNAP substrates. These values provide a basis for comparing the enzyme's efficiency in processing these molecules.

| Substrate | Species/Source | K_m (mM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Ki (mM) | Notes |

| Inorganic Pyrophosphate (PPi) | Human (recombinant) | 0.04 ± 0.01 | - | 13 ± 1 | 3.25 x 10⁵ | 11 ± 1 | Substrate inhibition observed.[6] |

| Mouse Matrix Vesicles (WT) | 0.04 | - | - | - | - | [7][8] | |

| Pyridoxal-5'-Phosphate (PLP) | Human | Variable | - | - | - | - | Kinetic properties vary with mutations.[9] |

| Phosphoethanolamine (PEA) | Human (recombinant) | 0.33 ± 0.03 | - | 133 ± 4 | 4.03 x 10⁵ | 29 ± 3 | Substrate inhibition observed.[6] |

| Phosphocholine | Human (recombinant) | 0.28 ± 0.03 | - | 104 ± 3 | 3.71 x 10⁵ | 26 ± 3 | Substrate inhibition observed.[6] |

| Adenosine Triphosphate (ATP) | Mouse Matrix Vesicles (WT) | 0.07 | 1000 | - | - | - | [7][8] |

| Purified TNAP | - | - | - | ~382 | - | Catalytic efficiency.[2] | |

| Adenosine Diphosphate (ADP) | Mouse Matrix Vesicles (WT) | 0.23 | 500 | - | - | - | [7][8] |

| p-Nitrophenylphosphate (pNPP) | Bovine Intestinal AP | 0.76 | 3.12 µmol/min/unit | 82.98 | - | - | Artificial substrate for comparison.[10] |

Note: Kinetic parameters can vary significantly based on the enzyme source (species, recombinant vs. native), purity, assay conditions (pH, temperature, buffer composition), and the presence of inhibitors or activators. The data presented here are compiled from various sources and should be interpreted within the context of the cited experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of TNAP with its physiological substrates.

Protocol 1: Determination of Inorganic Pyrophosphate (PPi) Hydrolysis by TNAP

This protocol is adapted from a colorimetric assay for inorganic pyrophosphatase activity.[11][12]

Materials:

-

Recombinant or purified TNAP

-

Tris-HCl buffer (50 mM, pH 9.0 at 25°C)

-

Sodium pyrophosphate solution (10 mM)

-

Magnesium chloride solution (10 mM)

-

Ammonium molybdate solution (10% in 10N H₂SO₄)

-

Tausky-Shorr Reagent (freshly prepared): 10 ml of 10% ammonium molybdate in 10N H₂SO₄ added to 80 ml deionized water, followed by the addition of 5 g of ferrous sulfate, and brought to a final volume of 100 ml with deionized water.

-

Phosphate standard solution

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction Setup:

-

Prepare a reaction mixture containing Tris-HCl buffer, sodium pyrophosphate solution, and magnesium chloride solution.

-

Pre-incubate the reaction mixture at 25°C.

-

Initiate the reaction by adding a known amount of TNAP enzyme.

-

Incubate the reaction for a defined period (e.g., 10 minutes) at 25°C.

-

Prepare a blank reaction without the enzyme.

-

-

Colorimetric Detection of Released Phosphate:

-

Stop the enzymatic reaction by adding the Tausky-Shorr Reagent. This reagent also initiates the color development.

-

Allow the color to develop for a specified time (e.g., 10 minutes).

-

Measure the absorbance of the solution at 660 nm using a spectrophotometer.

-

-

Quantification:

-

Create a standard curve using known concentrations of the phosphate standard solution.

-

Determine the amount of inorganic phosphate released in the enzymatic reaction by comparing the absorbance to the standard curve.

-

Calculate the specific activity of TNAP (e.g., in µmoles of phosphate released per minute per mg of enzyme).

-

Protocol 2: Measurement of ATP Hydrolysis by TNAP using HPLC

This protocol is based on the methodology described for studying ATP hydrolysis by proteoliposomes containing TNAP.[2]

Materials:

-

Recombinant or purified TNAP

-

Tris buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂) solution (2 mM)

-

Adenosine triphosphate (ATP) solution (2 mM)

-

Trichloroacetic acid (TCA) solution (30% v/v)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column for nucleotide separation.

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing Tris buffer, MgCl₂, and ATP.

-

Pre-incubate the mixture to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding TNAP.

-

At various time intervals, withdraw aliquots of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately stop the reaction in the withdrawn aliquots by adding TCA solution.

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate ATP, ADP, and AMP using an appropriate gradient and mobile phase.

-

Detect the nucleotides using a UV detector.

-

-

Data Analysis:

-

Quantify the concentrations of ATP, ADP, and AMP at each time point by comparing the peak areas to those of known standards.

-

Plot the concentration of each nucleotide over time to determine the rate of ATP hydrolysis and the formation of its products.

-

Protocol 3: Assay for Pyridoxal-5'-Phosphate (PLP) Dephosphorylation by TNAP

This protocol is a conceptual outline based on methods for PLP determination.[13][14]

Materials:

-

Recombinant or purified TNAP

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Pyridoxal-5'-phosphate (PLP) solution

-

Apotyrosine decarboxylase

-

¹⁴C-labeled tyrosine

-

Scintillation counter

Procedure:

-

TNAP-mediated Dephosphorylation of PLP:

-

Incubate a known concentration of PLP with TNAP in the appropriate buffer for a specific time.

-

Stop the reaction (e.g., by heat inactivation or addition of an inhibitor).

-

-

Measurement of Produced Pyridoxal (PL):

-

The amount of PL produced is proportional to the TNAP activity. PL can be measured by its ability to act as a cofactor for a PLP-dependent enzyme.

-

Add an aliquot of the reaction mixture to a solution containing apotyrosine decarboxylase and ¹⁴C-labeled tyrosine.

-

The rate of ¹⁴CO₂ release is proportional to the concentration of PL (which is converted to PLP by pyridoxal kinase present in the assay system).

-

-

Quantification:

-

Capture the released ¹⁴CO₂ and measure its radioactivity using a scintillation counter.

-

Relate the rate of ¹⁴CO₂ production to the concentration of PL in the initial TNAP reaction, thereby determining the activity of TNAP towards PLP.

-

Signaling Pathways and Logical Relationships

TNAP's enzymatic activity places it at the crossroads of several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Purinergic Signaling Cascade

TNAP plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP, ADP, and AMP to adenosine. This shifts the balance of signaling from pro-inflammatory P2 receptors to anti-inflammatory P1 (adenosine) receptors.[15][16][17]

TGF-β Signaling Pathway in Fibrosis

TNAP has been implicated in the activation of the TGF-β signaling pathway, a key driver of fibrosis. TNAP promotes the expression of components of this pathway, leading to the phosphorylation of Smad proteins and subsequent pro-fibrotic gene expression.[1][6][15][18][19]

ERK1/2 Signaling Pathway

TNAP can activate the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation. This activation can occur through both inorganic phosphate (Pi)-dependent and independent mechanisms.[1][7][20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNAP dephosphorylates phosphocholine and phosphoethanolamine and participates in triglyceride transport from the liver to the bloodstream - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Analysis of Substrate Utilization by Native and TNAP-, NPP1-, or PHOSPHO1-Deficient Matrix Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of substrate utilization by native and TNAP-, NPP1-, or PHOSPHO1-deficient matrix vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Tissue-Nonspecific Alkaline Phosphatase (TNAP) as the Enzyme Involved in the Degradation of Nucleotide Analogues in the Ligand Docking and Molecular Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ujms.net [ujms.net]

- 14. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Ectonucleotidases as Regulators of Purinergic Signaling in Thrombosis, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-depth Technical Guide: The Inhibitory Effect of TNAP-IN-1 on Pyrophosphate (PPi) Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in skeletal mineralization and the regulation of soft tissue calcification. A primary function of TNAP is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2] By hydrolyzing PPi into two molecules of inorganic phosphate (Pi), TNAP reduces the local concentration of this mineralization inhibitor, thereby promoting the deposition of calcium phosphate.[3] Dysregulation of TNAP activity is implicated in various pathological conditions, including vascular calcification. Consequently, the development of specific TNAP inhibitors is an active area of research for therapeutic interventions. This technical guide focuses on TNAP-IN-1, a selective inhibitor of TNAP, and its effect on PPi hydrolysis.

This compound: A Selective Inhibitor of TNAP

This compound is a small molecule compound identified as a selective inhibitor of tissue-nonspecific alkaline phosphatase. Its inhibitory activity makes it a valuable tool for studying the physiological and pathological roles of TNAP and a potential lead compound for the development of therapeutics targeting diseases associated with ectopic calcification.

Quantitative Analysis of this compound Inhibition

The primary quantitative measure of the potency of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). For this compound, this value has been determined, providing a benchmark for its efficacy.

| Inhibitor | Target | Substrate | IC50 | Reference |

| This compound | TNAP | Not Specified | 0.19 µM | [4] |

Table 1: Quantitative data for this compound inhibition of TNAP.

Core Signaling Pathway of Pyrophosphate Hydrolysis and its Inhibition

The hydrolysis of PPi by TNAP is a critical step in the regulation of mineralization. TNAP, an ectoenzyme, is anchored to the cell membrane and acts on extracellular PPi. The inhibition of this process by this compound directly leads to an increase in the local concentration of PPi, which in turn inhibits calcification.

Caption: Signaling pathway of PPi hydrolysis by TNAP and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the inhibitory effect of this compound on PPi hydrolysis.

Experimental Workflow for Determining this compound Inhibition

The overall workflow to assess the inhibitory potential of this compound involves preparing the necessary reagents, performing the enzymatic assay, and analyzing the resulting data to determine key inhibitory parameters.

Caption: General workflow for assessing the inhibition of TNAP by this compound.

Detailed Protocol for PPi Hydrolysis Inhibition Assay

This protocol is adapted from established methods for measuring TNAP activity with PPi as a substrate.

1. Materials and Reagents:

-

Recombinant human TNAP

-

Inorganic pyrophosphate (PPi) solution

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂[5][6]

-

Malachite Green Reagent for phosphate detection

-

96-well microplate

-

Incubator and microplate reader

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a working solution of recombinant human TNAP in the assay buffer.

-

Prepare a working solution of PPi in the assay buffer. The concentration should be optimized based on the Km of TNAP for PPi.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a fixed volume of the TNAP enzyme solution to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the PPi substrate solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Quantification of PPi Hydrolysis:

-

Stop the reaction by adding a stopping reagent (e.g., a solution that denatures the enzyme or a component of the detection reagent).

-

Measure the amount of inorganic phosphate (Pi) produced using a colorimetric method, such as the Malachite Green assay. This involves adding the Malachite Green reagent to each well and measuring the absorbance at a specific wavelength (e.g., ~620 nm) after color development.

-

-

Data Analysis:

-

Calculate the percentage of TNAP inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (PPi) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

-

Conclusion

This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase. Its ability to block the hydrolysis of pyrophosphate makes it a critical tool for investigating the roles of TNAP in health and disease, particularly in the context of pathological calcification. The provided protocols and data serve as a foundational guide for researchers and drug development professionals working to further characterize this and other TNAP inhibitors. Further studies to elucidate the precise mode of inhibition and to gather more extensive quantitative data will be invaluable for advancing the therapeutic potential of targeting TNAP.

References

- 1. academic.oup.com [academic.oup.com]

- 2. TNAP: A New Multitask Enzyme in Energy Metabolism [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Analysis of Substrate Utilization by Native and TNAP-, NPP1-, or PHOSPHO1-Deficient Matrix Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of substrate utilization by native and TNAP-, NPP1-, or PHOSPHO1-deficient matrix vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on TNAP Inhibitors in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme critically involved in various physiological processes, most notably bone mineralization.[1][2] Its primary function is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, thereby providing inorganic phosphate (Pi) for hydroxyapatite crystal formation.[1][2] Beyond its established role in skeletal biology, emerging evidence has implicated TNAP in the pathophysiology of several metabolic diseases, including vascular calcification, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[3][4] This has positioned TNAP as a promising therapeutic target for these conditions. This technical guide provides an in-depth overview of the foundational research on TNAP inhibitors in the context of metabolic diseases, focusing on key signaling pathways, experimental methodologies, and quantitative data to support drug discovery and development efforts.

TNAP's Role in Metabolic Diseases: Key Signaling Pathways

TNAP's involvement in metabolic diseases is multifaceted, influencing inflammatory, fibrotic, and metabolic signaling pathways.

Regulation of PPi/Pi Homeostasis and Vascular Calcification

In metabolic conditions such as chronic kidney disease and diabetes, elevated TNAP activity in vascular smooth muscle cells contributes to the hydrolysis of PPi. This shift in the PPi/Pi ratio promotes the deposition of calcium phosphate crystals in the vasculature, leading to vascular calcification, a major contributor to cardiovascular morbidity and mortality.

Pro-inflammatory Signaling via TLR4

TNAP can dephosphorylate lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2] This action reduces the activation of Toll-like receptor 4 (TLR4), a key mediator of innate immunity and inflammation. In metabolic syndrome, where low-grade chronic inflammation is a common feature, alterations in TNAP activity could modulate LPS-induced inflammatory responses, contributing to insulin resistance and hepatic steatosis.

Modulation of TGF-β and ERK1/2 Signaling

Recent studies have highlighted the role of TNAP in modulating key signaling pathways involved in fibrosis and cellular proliferation, such as the Transforming Growth Factor-beta (TGF-β) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. In the context of liver fibrosis, TNAP has been shown to activate the TGF-β1 signaling pathway. TNAP can also influence ERK1/2 signaling, which is a critical regulator of adipocyte lipolysis and inflammatory responses in obesity.

Involvement in Adipocyte Differentiation and Lipid Metabolism

TNAP is expressed in adipose tissue and plays a role in adipocyte differentiation and lipid metabolism.[3] Studies have shown that TNAP expression increases during adipogenesis and its inhibition can alter the expression of key adipokines and lipogenic genes.[3]

Signaling Pathway Diagrams

Quantitative Data on TNAP Inhibitors

A growing number of small molecule inhibitors of TNAP have been identified and characterized. The following tables summarize key quantitative data for some of the most well-studied and novel TNAP inhibitors.

Table 1: In Vitro Potency of Selected TNAP Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| SBI-425 | Human TNAP | 16 | Not Specified | [5] |

| Levamisole | Human TNAP | 21,400 | Colorimetric | [6] |

| Compound 5e (Thiazole derivative) | Human TNAP | 170 | Not Specified | [7] |

| Compound 15 (Thiourea derivative) | Bovine TNAP | 690 | Spectrophotometric | [8] |

| DS-1211 | Human TNAP | Low nM range | pNPP | [9] |

Table 2: In Vivo Efficacy of the TNAP Inhibitor SBI-425 in Preclinical Models

| Animal Model | Disease | Dosage | Treatment Duration | Key Findings | Reference |

| Warfarin-induced rat model | Vascular Calcification | 10 mg/kg/day | 7 weeks | Significantly reduced vascular calcification. | [10] |

| Alpl knockout mice | Hypophosphatasia | Not specified | Not specified | Prevents skeletal and dental abnormalities. | [11] |

| Mice with diet-induced obesity | Obesity and Thermogenesis | 10 µM (in vitro) | Not specified | Abolishes the futile creatine cycle. | [12] |

| Sepsis mouse model | Neuroinflammation | 25 mg/kg/day | 7 days | Suppressed specific T-cell populations. | [13] |

Detailed Experimental Protocols

Reproducible and robust experimental protocols are crucial for the evaluation of TNAP inhibitors. Below are detailed methodologies for key experiments cited in foundational research.

TNAP Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring alkaline phosphatase activity.

Materials:

-

pNPP substrate solution (e.g., 1 mg/mL in a suitable buffer)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl2)

-

Stop Solution (e.g., 2N NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Add 50 µL of the TNAP enzyme solution to each well of a 96-well plate.

-

Add 50 µL of the inhibitor dilution or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, or until a sufficient yellow color develops.

-

Stop the reaction by adding 50 µL of 2N NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Warfarin-Induced Vascular Calcification in Rats

This is a widely used animal model to study medial arterial calcification.

Animals:

-

Male Sprague-Dawley rats (e.g., 6-8 weeks old)

Materials:

-

Warfarin

-

Vitamin K1 (phylloquinone)

-

Vehicle for administration (e.g., corn oil)

Procedure:

-

Acclimatize rats for at least one week before the start of the experiment.

-

Induce vascular calcification by administering a diet containing warfarin (e.g., 3 mg/g of food) and a low dose of vitamin K1 (e.g., 1.5 mg/g of food) for a period of 2 to 7 weeks.[14][15]

-

Administer the TNAP inhibitor or vehicle control to the respective groups of rats daily via oral gavage or another appropriate route.

-

At the end of the treatment period, euthanize the rats and collect aorta and other relevant tissues.

-

Assess the extent of vascular calcification using methods such as:

-